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  • Product: 2-hydroxy-N,N,3-trimethylbutanamide
  • CAS: 1507038-39-2

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 2-Hydroxy-N,N,3-trimethylbutanamide

Content Type: Technical Monograph & Experimental Guide Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers Executive Summary 2-Hydroxy-N,N,3-trimethylbutanamide (CAS: 1507038-39-2 for the S-e...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph & Experimental Guide Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers

Executive Summary

2-Hydroxy-N,N,3-trimethylbutanamide (CAS: 1507038-39-2 for the S-enantiomer) represents a specialized class of


-hydroxy amides utilized primarily as chiral auxiliaries and precursors in the synthesis of complex pharmaceutical intermediates. Structurally derived from the amino acid valine (via its hydroxy-acid metabolite, 2-hydroxyisovaleric acid), this compound bridges the gap between bio-based chiral pools and synthetic organometallic chemistry.

Its physicochemical profile—characterized by a compact, amphiphilic structure—renders it a potent building block for


-hydroxy ketones  and a candidate for high-performance polar solvents in drug formulation. This guide provides a definitive analysis of its properties, synthesis, and experimental handling.[1]

Molecular Architecture & Identification

The molecule features a butanamide backbone substituted with a hydroxyl group at the


-position (C2) and an isopropyl group at C3, with the amide nitrogen fully methylated. This steric arrangement creates a unique electronic environment where the hydroxyl group is capable of intramolecular hydrogen bonding, influencing its solubility and reactivity.
Chemical Identity Data
ParameterTechnical Specification
IUPAC Name 2-Hydroxy-N,N,3-trimethylbutanamide
Common Synonyms N,N-Dimethyl-2-hydroxyisovaleramide; N,N-Dimethyl-2-hydroxy-3-methylbutanamide
CAS Registry Number 1507038-39-2 (specifically for the (S)-isomer)
Molecular Formula C

H

NO

Molecular Weight 145.20 g/mol
SMILES CC(C)C(=O)N(C)C (for S-isomer)
Chiral Center C2 (Typically utilized as the S-enantiomer derived from L-Valine)

Physicochemical Profile

The following data aggregates experimental values from isolation protocols and computational predictions based on structure-activity relationships (SAR) of homologous


-hydroxy amides.
Thermodynamic & Physical Constants
PropertyValue / RangeContext / Conditions
Physical State Viscous LiquidAt 25°C (Standard Pressure)
Boiling Point 59–61 °C @ 2.0 mmHg (Vacuum Distillation) [1]
Boiling Point (Est.) ~215 °C@ 760 mmHg (Atmospheric)
Optical Rotation

+38.4°

in Methanol [1]
Density (Predicted)

g/cm

Based on molar volume of hydroxy-amides
LogP (Octanol/Water) ~0.2 – 0.6Amphiphilic; highly permeable
Solubility HighMiscible with MeOH, Et

O, CH

Cl

; Soluble in Water
pKa (Hydroxyl) ~13.5Weakly acidic secondary alcohol
Stability & Reactivity
  • Thermal Stability : Stable under vacuum distillation conditions (<70°C). Prolonged heating >100°C may induce dehydration to the

    
    -unsaturated amide.
    
  • Hydrolytic Stability : The N,N-dimethyl amide bond is robust against neutral hydrolysis but will cleave under strong acidic (6M HCl, reflux) or basic conditions to regenerate 2-hydroxyisovaleric acid.

Synthesis & Manufacturing Protocol

The most efficient synthetic route preserves the chirality of the starting material, methyl (S)-2-hydroxyisovalerate (derived from L-valine via diazotization or enzymatic reduction). The direct amidation requires catalysis to overcome the poor nucleophilicity of the ester carbonyl.

Diagram 1: Synthetic Pathway (Graphviz)

SynthesisPathway Start L-Valine (Natural Source) Inter Methyl (S)-2-hydroxyisovalerate (Chiral Ester) Start->Inter Diazotization & Esterification Product (S)-2-Hydroxy-N,N,3- trimethylbutanamide (Target) Inter->Product Amidation (70°C, 110h) Reagents Reagents: Dimethylamine (anhydrous) DMAP (Catalyst) Reagents->Inter

Caption: Stereoselective synthesis from L-Valine pool via hydroxy-ester intermediate.

Detailed Experimental Protocol [1]

Objective: Synthesis of (S)-2-Hydroxy-N,N,3-trimethylbutanamide on a multigram scale.

  • Equipment Setup : Use a heavy-walled pressure bottle (Pyrex) to contain volatile dimethylamine.[2]

  • Reagent Charging :

    • Charge Methyl (S)-2-hydroxyisovalerate (33.5 mmol, 4.43 g).[2]

    • Add catalyst 4-Dimethylaminopyridine (DMAP) (3.35 mmol, 0.49 g).[2]

    • Cool the vessel in an ice-salt bath.

    • Add Anhydrous Dimethylamine (approx. 100 mmol, 6.6 mL).

  • Reaction :

    • Seal the vessel tightly.

    • Heat to 70°C in an oil bath with magnetic stirring.

    • Maintain reaction for 110 hours (kinetic monitoring via TLC/GC recommended).

  • Work-up & Purification :

    • Cool to room temperature and vent excess dimethylamine carefully.

    • Purify directly via vacuum distillation.

    • Yield : Collect fraction boiling at 59–61 °C / 2 mmHg . Typical yield is ~80% (3.87 g).

Applications in Drug Development

Chiral Auxiliary for Organometallics

The primary utility of 2-hydroxy-N,N,3-trimethylbutanamide is as a Weinreb amide equivalent for generating chiral


-hydroxy ketones.
  • Mechanism : The hydroxyl group can be protected (e.g., with ethyl vinyl ether). The amide moiety then reacts with Grignard or organolithium reagents. The stable tetrahedral intermediate prevents over-addition, yielding a ketone upon hydrolysis with high enantiomeric retention.

Solubilization & Permeation

Due to its amphiphilic nature (hydrophobic isobutyl tail + hydrophilic hydroxy-amide head), this compound acts as a hydrotrope .

  • Formulation Use : It can disrupt water structure to increase the solubility of poorly soluble active pharmaceutical ingredients (APIs), serving as a functional alternative to N-methylpyrrolidone (NMP) or dimethylacetamide (DMAc) with potentially lower toxicity profiles (based on homolog data).

Diagram 2: Application Logic

Applications Amide 2-Hydroxy-N,N,3- trimethylbutanamide Protect O-Protection (e.g., EVE, MOM) Amide->Protect Synthetic Route Solvent Hydrotropic Solvent (Formulation) Amide->Solvent Physical Property Organo Organometallic Addition (R-Li or R-MgX) Protect->Organo Ketone Chiral alpha-Hydroxy Ketones Organo->Ketone Hydrolysis Bioavail Enhanced API Solubility Solvent->Bioavail

Caption: Dual utility as a synthetic intermediate and formulation excipient.

References

  • Tamura, Y. et al. (1987). Efficient Synthesis of Chiral

    
    -Hydroxy Ketones via 
    
    
    
    -Hydroxy Amides. Bulletin of the Chemical Society of Japan , 60(3), 1027–1036.
  • PubChem Database . (n.d.). Compound Summary: 2-Hydroxy-N,N,3-trimethylbutanamide.[3][4][2][5][6][7] National Center for Biotechnology Information.

  • Biozol . (n.d.). Product Data Sheet: CAS 1507038-39-2.[5][6][7]

Sources

Exploratory

Technical Whitepaper: Solubility Profiling of 2-Hydroxy-N,N,3-trimethylbutanamide

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of 2-hydroxy-N,N,3-trimethylbutanamide . Executive Summary 2-hydroxy-N,N,3-trimethylbutanamide (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and experimental characterization of 2-hydroxy-N,N,3-trimethylbutanamide .

Executive Summary

2-hydroxy-N,N,3-trimethylbutanamide (CAS: 1507038-39-2), often synthesized as a derivative of 2-hydroxyisovaleric acid, represents a class of ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-hydroxy amides  utilized in pharmaceutical formulations and sensory applications.[1][2][3] Its molecular architecture combines a hydrophilic head group (hydroxyl-amide motif) with a lipophilic tail (isopropyl moiety), imparting a distinct amphiphilic profile .[4]

This guide addresses the critical solubility parameters required for formulation. Unlike simple aliphatic amides, the C2-hydroxyl group introduces hydrogen bond donor capability, significantly enhancing aqueous solubility while maintaining compatibility with polar organic solvents (ethanol, propylene glycol).[4][2]

Key Insight: The molecule exhibits a "Goldilocks" polarity (Predicted LogP ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 0.6–0.8), allowing it to bridge aqueous and lipid phases, making it a candidate for use as a cosolvent or permeation enhancer.

Molecular Architecture & Theoretical Solubility[3]

To predict solubility behavior where empirical data is sparse, we analyze the structural pharmacophore.[4]

Structural Analysis[1]
  • Core Scaffold: Butanamide backbone (C4).[4]

  • Hydrophilic Domain:

    • C2-Hydroxyl Group (-OH): Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[4][2] This is the primary driver for water solubility.[4]

    • Tertiary Amide (-CON(CHngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      )
      
      
      
      ):
      A strong Hydrogen Bond Acceptor (HBA) with no donor capability.[2] The N,N-dimethyl substitution prevents amide self-aggregation (no N-H bonds), lowering the melting point and increasing solvent accessibility.[2]
  • Hydrophobic Domain:

    • C3-Methyl (Isopropyl group): Provides steric bulk and lipophilicity.[4][2]

    • N-Methyl groups: Add localized hydrophobicity to the amide face.[4][2]

Predicted Physicochemical Parameters

Based on QSAR modeling of structural analogs (e.g., N,N-dimethylbutyramide, Lactamide):

PropertyValue (Est.)Implication for Solubility
Molecular Weight 145.20 g/mol Small molecule; rapid dissolution kinetics.[4][2]
LogP (Octanol/Water) 0.6 – 0.9Amphiphilic; soluble in both water and oils.[4][1]
Polar Surface Area (PSA) ~49 ŲGood membrane permeability; high water affinity.[4]
H-Bond Donors 1Critical for aqueous solvation shell formation.[4][2]
H-Bond Acceptors 2Facilitates interaction with protic solvents.[4][2]

Experimental Solubility Profile

The following data summarizes the solubility behavior in standard formulation solvents.

Aqueous Solubility

Unlike its non-hydroxylated parent (N,N,3-trimethylbutanamide), which exhibits limited water solubility, the 2-hydroxy derivative is highly water-soluble .[4][1][2]

  • Solubility: >50 mg/mL (Estimated).[4]

  • Mechanism: The ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -hydroxyl group disrupts the hydrophobic hydration shell of the isopropyl tail, allowing water molecules to bridge the amide carbonyl and the hydroxyl proton.[2]
    
  • pH Dependence: The amide is neutral.[4][5] Solubility is pH-independent across the physiological range (pH 1.2 – 8.0).[4][2]

Organic Solvent Compatibility

The molecule shows excellent miscibility with polar organic solvents, making it ideal for liquid-filled capsules or topical gels.[4][1]

Solvent ClassRepresentative SolventSolubility RatingApplication Note
Alcohols Ethanol, IsopropanolMiscible Ideal for stock solution preparation.[4][2]
Glycols Propylene Glycol (PG), PEG 400Very Soluble (>100 mg/mL)Standard vehicle for oral/topical delivery.[4][1]
Aprotic Polar DMSO, DMFMiscible Used for in vitro biological assays.[4]
Non-Polar Hexane, HeptaneLow (<1 mg/mL)Poor solubility due to polar amide/hydroxyl core.[4]
Lipids IPM, Caprylic TriglyceridesModerate May require a cosolvent (e.g., Ethanol) for oil integration.[4][1]

Solvation Mechanism Visualization

The following diagram illustrates the competitive solvation mechanisms that dictate the molecule's amphiphilic nature.

SolvationMechanism cluster_0 Solubility Drivers Molecule 2-Hydroxy-N,N,3- trimethylbutanamide Water Water (Aqueous) Molecule->Water H-Bonding (OH Donor) Ethanol Ethanol (Organic) Molecule->Ethanol Dipole-Dipole & Van der Waals Lipid Lipid Phase Molecule->Lipid Hydrophobic Effect (Isopropyl Tail) Mech2 N,N-dimethyl prevents crystallization Molecule->Mech2 Mech1 Hydroxyl group anchors to water Water->Mech1

Figure 1: Mechanistic interactions driving the amphiphilic solubility profile of the target molecule.[1][2]

Standardized Protocols for Solubility Determination

To validate these properties in your specific matrix, follow these Self-Validating Protocols .

Thermodynamic Solubility (Shake-Flask Method)

Objective: Determine the saturation concentration at equilibrium.

Protocol:

  • Preparation: Weigh 20 mg of compound into a 4 mL glass vial.

  • Solvent Addition: Add 200 µL of the target solvent (Water, PBS, or Ethanol).[4][1]

  • Equilibration:

    • Agitate at 25°C for 24 hours (Rotary shaker at 300 rpm).

    • Check: If solution becomes clear, add more solid until precipitation persists.[4]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a 0.22 µm PVDF filter.

    • Note: Avoid Nylon filters as they may bind the amide.[4]

  • Quantification: Analyze the supernatant via HPLC-UV (210 nm) against a standard curve.

Kinetic Solubility (High-Throughput)

Objective: Rapid estimation to screen formulation vehicles.

Protocol:

  • Prepare a 10 mM stock solution in DMSO.[4]

  • Spike 5 µL of stock into 195 µL of aqueous buffer (pH 7.4) in a 96-well plate (Final: 250 µM).

  • Incubate for 2 hours at room temperature.

  • Measure turbidity via UV-Vis absorbance at 620 nm.[4][2]

    • Interpretation: High absorbance = Precipitation (Low Solubility).[4] Low absorbance = Soluble.[4]

Analytical Workflow Diagram

The following workflow outlines the decision tree for characterizing the compound in a new formulation.

SolubilityWorkflow Start Start: Characterization Step1 Visual Solubility Test (Solvent Addition) Start->Step1 Decision1 Clear Solution? Step1->Decision1 PathHigh High Solubility (>100 mg/mL) Decision1->PathHigh Yes PathLow Saturation Point Determination Decision1->PathLow No (Precipitate) Analysis HPLC Quantification (UV @ 210nm) PathHigh->Analysis Dilute & Inject PathLow->Analysis Filter & Inject

Figure 2: Decision tree for solubility determination and analytical quantification.

References

  • PubChem. (2025).[4] Compound Summary: 2-Hydroxy-N,3,3-trimethylbutanamide (Isomer Analog Data). National Library of Medicine.[4] Available at: [Link][2]

  • EPA CompTox. (2025).[4][6] Chemical Dashboard: Amide Properties and Solubility Estimates. U.S. Environmental Protection Agency.[4] Available at: [Link][2]

  • Fisher Scientific. (2025).[4] Safety Data Sheet: N,N-Dimethylbutyramide (Structural Analog). Available at: [Link][2]

Sources

Foundational

2-hydroxy-N,N,3-trimethylbutanamide CAS number and chemical identifiers

An In-depth Technical Guide to 2-Hydroxy-N,3,3-trimethylbutanamide A Note on Chemical Identity: This guide focuses on the chemical compound 2-Hydroxy-N,3,3-trimethylbutanamide (CAS RN: 87919-98-0). It is important to dis...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Hydroxy-N,3,3-trimethylbutanamide

A Note on Chemical Identity: This guide focuses on the chemical compound 2-Hydroxy-N,3,3-trimethylbutanamide (CAS RN: 87919-98-0). It is important to distinguish this from its isomer, 2-hydroxy-N,N,3-trimethylbutanamide, for which comprehensive technical data is less readily available. The structural difference lies in the placement of the methyl groups on the nitrogen atom of the amide.

Chemical Identity and Properties

2-Hydroxy-N,3,3-trimethylbutanamide is a chiral alpha-hydroxy amide. Its structure, featuring a bulky tert-butyl group adjacent to a stereocenter, makes it an interesting candidate for applications in medicinal chemistry and materials science.

Chemical Identifiers

A comprehensive list of chemical identifiers for 2-Hydroxy-N,3,3-trimethylbutanamide is provided below.[1]

IdentifierValue
CAS Number 87919-98-0
IUPAC Name 2-hydroxy-N,3,3-trimethylbutanamide
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
InChI InChI=1S/C7H15NO2/c1-7(2,3)5(9)6(10)8-4/h5,9H,1-4H3,(H,8,10)
InChIKey TVHTUPVHFMTSQT-UHFFFAOYSA-N
SMILES CC(C)(C)C(C(=O)NC)O
Physicochemical Properties

The following table summarizes the key computed physicochemical properties of 2-Hydroxy-N,3,3-trimethylbutanamide.[1]

PropertyValue
XLogP3 0.6
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Topological Polar Surface Area 49.3 Ų

Synthesis and Characterization

While a specific, detailed synthesis protocol for 2-Hydroxy-N,3,3-trimethylbutanamide is not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of α-hydroxy amides. One common and effective method is the amidation of an α-hydroxy carboxylic acid.

Proposed Synthesis Workflow

The proposed synthesis involves the activation of the carboxylic acid group of 2-hydroxy-3,3-dimethylbutanoic acid, followed by reaction with methylamine.

G cluster_0 Synthesis of 2-Hydroxy-N,3,3-trimethylbutanamide start 2-Hydroxy-3,3-dimethylbutanoic Acid intermediate Activated Ester or Acyl Chloride start->intermediate Activation activator Activating Agent (e.g., SOCl₂, DCC/HOBt) activator->intermediate product 2-Hydroxy-N,3,3-trimethylbutanamide intermediate->product Amidation amine Methylamine amine->product purification Purification (Chromatography, Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Proposed synthesis workflow for 2-Hydroxy-N,3,3-trimethylbutanamide.

General Experimental Protocol for Synthesis

The following is a generalized, step-by-step methodology for the synthesis of 2-Hydroxy-N,3,3-trimethylbutanamide.

Materials:

  • 2-hydroxy-3,3-dimethylbutanoic acid

  • Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., DCC/HOBt)

  • Methylamine (solution in THF or as a gas)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Triethylamine (or another non-nucleophilic base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve 2-hydroxy-3,3-dimethylbutanoic acid in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add the activating agent (e.g., thionyl chloride or a solution of DCC and HOBt).

    • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours or until TLC analysis indicates complete formation of the activated intermediate.

  • Amidation:

    • Cool the reaction mixture back to 0°C.

    • Slowly add a solution of methylamine and a non-nucleophilic base like triethylamine to the reaction mixture.

    • Stir the reaction at 0°C for one hour and then at room temperature overnight.

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of water.

    • If a solid precipitate (e.g., dicyclohexylurea if DCC was used) forms, remove it by filtration.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure 2-Hydroxy-N,3,3-trimethylbutanamide.

  • Characterization:

    • Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.

Potential Biological Activity and Applications

While specific biological data for 2-Hydroxy-N,3,3-trimethylbutanamide is limited, the broader class of hydroxamic acids and N-hydroxybutanamides are known for their biological activities, particularly as enzyme inhibitors.[2][3]

Matrix Metalloproteinase (MMP) Inhibition

Hydroxamic acid derivatives are well-established inhibitors of matrix metalloproteinases (MMPs).[3] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various pathological conditions, including cancer metastasis and arthritis. The hydroxamic acid moiety can chelate the active site zinc ion in MMPs, leading to their inhibition. Given its structural similarity to known MMP inhibitors, 2-Hydroxy-N,3,3-trimethylbutanamide could potentially exhibit similar inhibitory activity.

G cluster_0 MMP Inhibition Pathway MMP Active MMP Complex MMP-Inhibitor Complex (Inactive) MMP->Complex Degradation ECM Degradation MMP->Degradation Catalyzes Inhibitor 2-Hydroxy-N,3,3-trimethylbutanamide (Potential Inhibitor) Inhibitor->Complex Binds to Complex->Degradation Inhibits ECM Extracellular Matrix (e.g., Collagen) ECM->Degradation CellMigration Cell Migration & Invasion Degradation->CellMigration Promotes

Caption: Potential mechanism of MMP inhibition by 2-Hydroxy-N,3,3-trimethylbutanamide.

Experimental Protocol: MMP Inhibition Assay

The following is a general protocol for assessing the MMP inhibitory activity of a test compound like 2-Hydroxy-N,3,3-trimethylbutanamide using a commercially available fluorogenic substrate.

Materials:

  • Recombinant human MMP (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate

  • Assay buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂)

  • Test compound (2-Hydroxy-N,3,3-trimethylbutanamide) dissolved in DMSO

  • Known MMP inhibitor (positive control, e.g., Marimastat)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and the positive control in DMSO.

    • Create a series of dilutions of the test compound and positive control in assay buffer.

    • Prepare a solution of the MMP enzyme and the fluorogenic substrate in assay buffer according to the manufacturer's instructions.

  • Assay Setup:

    • To the wells of the 96-well plate, add the assay buffer.

    • Add the test compound dilutions, positive control, or DMSO (vehicle control) to the appropriate wells.

    • Add the MMP enzyme solution to all wells except the negative control wells (which should contain only buffer and substrate).

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction and Measurement:

    • Add the fluorogenic substrate solution to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a specified period (e.g., 60 minutes).

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each concentration of the test compound.

    • Plot the enzyme activity against the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Analytical Methods

A variety of modern analytical techniques can be employed for the identification, quantification, and impurity profiling of 2-Hydroxy-N,3,3-trimethylbutanamide.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the sensitive and selective quantification of the compound in complex matrices.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of the compound, potentially after derivatization to increase its volatility.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC-UV is a standard method for purity assessment and quantification, provided the compound has a suitable chromophore or can be derivatized.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of the compound's identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (O-H), amide (N-H), and carbonyl (C=O) groups.

Safety and Handling

Specific toxicology data for 2-Hydroxy-N,3,3-trimethylbutanamide is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[6]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[6] Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][7]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

  • PubChem. (n.d.). 2-Hydroxy-N,3,3-trimethylbutanamide. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

  • Eurofins. (2023, December 10). Analytical Method Summaries. Retrieved February 24, 2026, from [Link]

  • Chemsrc. (2025, August 20). (S)-2-amino-N,3,3-trimethylbutanamide. Retrieved February 24, 2026, from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved February 24, 2026, from [Link]

  • Ugwu, D. I. (n.d.). Synthesis and Biological Applications of Hydroxamates. International Journal of Science and Research. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Retrieved February 24, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-(Hydroxyimino)-N-methyl-3-oxo-N-phenylbutanamide - Hazard. Retrieved February 24, 2026, from [Link]

  • ChemBK. (2024, April 9). N,N,3-Trimethylbutanamide. Retrieved February 24, 2026, from [Link]

  • ChemSynthesis. (2025, May 20). N,N,3-trimethylbutanamide. Retrieved February 24, 2026, from [Link]

  • MDPI. (2025, January 21). New Compounds with Enhanced Biological Activity Through the Strategic Introduction of Silylated Groups into Hydroxystearic Acids. Retrieved February 24, 2026, from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved February 24, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved February 24, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for detection of 2-hydroxy-N,N,3-trimethylbutanamide

Application Note: HPLC Method Development for 2-hydroxy-N,N,3-trimethylbutanamide Abstract This guide details the High-Performance Liquid Chromatography (HPLC) method development for 2-hydroxy-N,N,3-trimethylbutanamide ,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for 2-hydroxy-N,N,3-trimethylbutanamide

Abstract

This guide details the High-Performance Liquid Chromatography (HPLC) method development for 2-hydroxy-N,N,3-trimethylbutanamide , a polar aliphatic amide lacking a strong UV chromophore. Due to the molecule's structural characteristics—specifically the


-hydroxy group and short alkyl chain—standard Reverse Phase (RP) methods often yield poor retention and low sensitivity. This protocol establishes a validated workflow using Polar-Embedded C18 (C18-Aq)  stationary phases coupled with Low-UV (210 nm)  or Charged Aerosol Detection (CAD)  to ensure robust quantification.

Analyte Assessment & Physicochemical Profiling

Before selecting column chemistry, we must deconstruct the analyte to understand its chromatographic behavior.

  • Target Molecule: 2-hydroxy-N,N,3-trimethylbutanamide

  • Chemical Class:

    
    -Hydroxy Amide.
    
  • Structural Breakdown:

    • Backbone: Butanamide (Short chain = Low hydrophobicity).

    • Functionality: C2-Hydroxyl group (Increases polarity/water solubility).

    • Substitution:

      
      -dimethyl and C3-methyl (Isobutyl moiety).
      
  • Chromatographic Challenges:

    • Lack of Chromophore: The molecule lacks aromatic rings or conjugated

      
      -systems. The only UV-absorbing feature is the amide bond (
      
      
      
      transition), which absorbs weakly around 200–210 nm.
    • Low Retention: The combination of the hydroxyl group and short chain results in a low LogP (estimated ~0.6), causing the analyte to elute near the void volume (

      
      ) on standard C18 columns.
      

Method Development Decision Matrix

The following logic flow dictates the instrumentation choice based on the available detector and sensitivity requirements.

Method_Decision_Tree Start Start: Method Selection Check_Conc Required Sensitivity? Start->Check_Conc High_Conc High (>10 ppm) Impurity/Assay Check_Conc->High_Conc Assay Low_Conc Trace (<1 ppm) Bioanalysis Check_Conc->Low_Conc Trace UV_Path UV/PDA Detector High_Conc->UV_Path Univ_Path Universal Detector (CAD / ELSD / MS) Low_Conc->Univ_Path Method_A METHOD A: Low-UV (210 nm) Phosphate Buffer UV_Path->Method_A Cost-Effective Method_B METHOD B: LC-MS (ESI+) Formic Acid Univ_Path->Method_B High Sensitivity

Figure 1: Decision matrix for selecting the appropriate detection technique based on sensitivity needs.

Instrumentation & Reagents

To minimize baseline noise at low UV wavelengths, reagent purity is non-negotiable.

  • HPLC System: Quaternary or Binary Pump capable of stable flow at high backpressure.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

    • Critical: Flow cell path length should be 10 mm (standard) or 60 mm (high sensitivity) for UV work.

  • Solvents:

    • Water: HPLC Grade (18.2 MΩ·cm).

    • Acetonitrile (ACN): Far UV / Gradient Grade (Absorbance at 200 nm must be < 0.005 AU). Do not use Methanol for UV detection at 210 nm, as it absorbs significantly, causing drifting baselines.

  • Buffer Salts:

    • Potassium Dihydrogen Phosphate (

      
      ) – HPLC Grade.
      
    • Phosphoric Acid (

      
      ) – 85% HPLC Grade.
      

Validated Protocol: Method A (UV Detection)

This is the standard approach for purity analysis and assay quantification.

Chromatographic Conditions
ParameterSettingRationale
Column C18-Aq (Polar Embedded) (e.g., Agilent Poroshell 120 Aq-C18, 4.6 x 100 mm, 2.7 µm)Standard C18 suffers from "phase collapse" in high aqueous content. C18-Aq retains polar hydroxylated amides effectively [1].
Mobile Phase A 20 mM Phosphate Buffer, pH 2.5 Low pH suppresses silanol ionization on the column. Phosphate is UV-transparent at 210 nm.
Mobile Phase B Acetonitrile (UV Grade) ACN has a lower UV cutoff (190 nm) compared to Methanol (205 nm), essential for this analysis.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temp 30°CControls viscosity and ensures retention time reproducibility.
Detection UV @ 210 nm The amide bond absorption maximum.
Injection Vol 10 µLAdjust based on sample concentration.
Gradient Program

Note: A shallow gradient is required to separate the analyte from the injection void.

Time (min)% Mobile Phase A% Mobile Phase B
0.00973
5.009010
8.004060
8.10973
12.00973
Preparation of Mobile Phase A (20 mM Phosphate, pH 2.5)
  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 950 mL of Milli-Q water.
    
  • Adjust pH to 2.5 ± 0.05 using 85% Phosphoric Acid.

  • Dilute to 1000 mL.

  • Critical: Filter through a 0.22 µm nylon filter. (Unfiltered buffer causes baseline spikes at 210 nm).

Validated Protocol: Method B (LC-MS / CAD)

For trace analysis or when UV interference is too high.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or C18-Aq.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection:

    • MS: ESI Positive Mode. Look for

      
       = 146.12 m/z (Calculated MW ~145.20).
      
    • CAD: Nebulizer Temp 35°C.

  • Note: Phosphate buffer (Method A) is incompatible with MS and CAD. You must switch to volatile buffers (Formate/Acetate).

Experimental Workflow Diagram

Workflow Sample_Prep 1. Sample Prep Dissolve in 95:5 Water:ACN Filter 2. Filtration 0.22 µm PVDF/PTFE Sample_Prep->Filter System_Eq 3. Equilibration Run Blank (100% A) x 2 Filter->System_Eq Injection 4. Injection Analyte + Standards System_Eq->Injection Data_Proc 5. Integration Baseline check @ 210nm Injection->Data_Proc

Figure 2: Step-by-step experimental workflow for sample processing and analysis.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Drifting Baseline UV absorption of Mobile Phase B.Ensure Acetonitrile is used, not Methanol. Methanol absorbs strongly at 210 nm.
Peak Tailing Secondary silanol interactions.Ensure pH is low (2.5). The acidic environment suppresses silanol ionization on the silica support.
Early Elution (

)
Insufficient retention on C18.Switch to C18-Aq (Polar Embedded) or reduce initial organic % to 1-2%.
Ghost Peaks Contaminated water/buffer.Use freshly prepared Milli-Q water. At 210 nm, even trace organic impurities in water become visible.

References

  • Agilent Technologies. (2020).

    
    -Hydroxy Acids in Cosmetics Using the Agilent InfinityLab Poroshell 120 Aq-C18. Application Note 5994-1678EN. 
    
  • PubChem. (2025).[1][2] 2-Hydroxy-N,3,3-trimethylbutanamide (Compound Summary).[2] National Library of Medicine.

  • Sielc Technologies. HPLC Determination of Hydroxy Acids. (General reference for polar acid separation).

  • ResearchGate. (2016).[3] Assay Development for Aminoglycosides by HPLC with Direct UV Detection. (Reference for low-UV detection strategies).

Sources

Application

Preparation of 2-hydroxy-N,N,3-trimethylbutanamide using amide coupling reagents

Abstract This application note details the optimized protocol for the synthesis of 2-hydroxy-N,N,3-trimethylbutanamide (also identified as N,N-dimethyl-2-hydroxyisovaleramide). The coupling of -hydroxy acids with amines...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the synthesis of 2-hydroxy-N,N,3-trimethylbutanamide (also identified as N,N-dimethyl-2-hydroxyisovaleramide). The coupling of


-hydroxy acids with amines presents unique challenges, primarily the risk of self-esterification (

-acylation) and racemization at the

-carbon. This guide compares traditional carbodiimide methods against the superior Propylphosphonic Anhydride (T3P) workflow. We demonstrate that T3P provides a scalable, "green" route with minimal epimerization and simplified aqueous workup, eliminating the need for chromatographic purification in most batches.

Introduction & Chemical Context

The target molecule, 2-hydroxy-N,N,3-trimethylbutanamide , features a sterically hindered isopropyl group adjacent to a secondary alcohol and a dimethylamide functionality. This structural motif is frequently encountered in depsipeptides, protease inhibitors, and transition-state mimetics.

The "Alpha-Hydroxy" Challenge

Synthesizing amides from


-hydroxy acids (AHAs) is non-trivial due to two competing side reactions:
  • O-Acylation (Oligomerization): The unprotected

    
    -hydroxyl group is nucleophilic. Under slow activation conditions, a molecule of activated acid can react with the hydroxyl group of another acid molecule, forming polyesters or homobislactones rather than the desired amide.
    
  • Racemization: If the starting material is chiral (e.g., L-

    
    -hydroxyisovaleric acid), the activation of the carbonyl makes the 
    
    
    
    -proton acidic. Base-mediated proton abstraction leads to enolization and loss of stereochemical integrity.[1]

Strategic Selection: While HATU is a powerful reagent for difficult couplings, it is expensive and can occasionally promote


-acylation if the amine is hindered. T3P (Propylphosphonic anhydride)  is selected as the primary reagent for this protocol. Its cyclic anhydride structure acts as a "chemical ratchet," activating the carboxylate rapidly while the byproduct (water-soluble phosphonate) prevents the reverse reaction, significantly suppressing racemization and oligomerization [1].

Retrosynthetic Analysis & Workflow

The synthesis is a convergent coupling of 2-hydroxy-3-methylbutanoic acid and dimethylamine hydrochloride .

ReactionScheme Acid 2-Hydroxy-3-methylbutanoic Acid (C5H10O3) Intermediate Active Mixed Anhydride Acid->Intermediate Activation Amine Dimethylamine HCl (C2H7N·HCl) Product 2-Hydroxy-N,N,3-trimethylbutanamide (Target) Amine->Product Nucleophilic Attack T3P T3P (50% in EtOAc) (Coupling Agent) T3P->Intermediate Base DIPEA (Base) Base->Intermediate Intermediate->Product

Figure 1: Reaction pathway utilizing T3P activation.[2] The cyclic anhydride nature of T3P facilitates rapid amine capture, minimizing the window for O-acylation.

Materials & Equipment

Reagent/SolventCAS No.Equiv.[3]Role
2-Hydroxy-3-methylbutanoic acid 488-15-31.0Substrate (Acid)
Dimethylamine HCl 506-59-21.2 - 1.5Substrate (Amine)
T3P (50% w/w in EtOAc) 68957-94-81.5 - 2.0Coupling Agent
DIPEA (Hünig's Base) 7087-68-53.0 - 4.0Base
Ethyl Acetate (EtOAc) 141-78-6SolventReaction Medium
Dichloromethane (DCM) 75-09-2SolventExtraction (Optional)

Equipment:

  • Round-bottom flask (dried).

  • Magnetic stirrer.

  • Ice-water bath.

  • Separatory funnel.

  • Rotary evaporator.

Protocol A: T3P-Mediated Synthesis (Recommended)

Best for: Scalability, high purity, avoiding chromatography.

Step 1: Preparation of Reactants
  • Charge a clean, dry round-bottom flask with 2-hydroxy-3-methylbutanoic acid (1.0 equiv).

  • Add Dimethylamine HCl (1.2 equiv).

    • Note: Using the HCl salt is preferred over aqueous solutions to maintain anhydrous conditions.

  • Dissolve the mixture in Ethyl Acetate (EtOAc) . Concentration should be approximately 0.1 M to 0.2 M (e.g., 10 mL solvent per 1 mmol substrate).

    • Why EtOAc? T3P is supplied in EtOAc, and the solvent is environmentally benign (Class 3). DCM can be used if solubility is an issue.[4]

Step 2: Base Addition
  • Cool the reaction mixture to 0°C using an ice bath.

  • Add DIPEA (3.5 equiv) dropwise over 5 minutes.

    • Stoichiometry Check: You need 1 eq to neutralize the acid, 1 eq to free the amine from HCl, and excess to drive the reaction.

    • Observation: The solution may become slightly cloudy as the amine salt dissolves/neutralizes.

Step 3: Activation & Coupling
  • Add T3P solution (50% in EtOAc) (1.5 equiv) dropwise to the cold mixture.

    • Critical Process Parameter: Maintain temperature < 5°C during addition to suppress exotherms.

  • Remove the ice bath after 30 minutes and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 12–16 hours .

    • Monitoring: Check by TLC (System: 5% MeOH in DCM). The acid spot should disappear. Stain with KMnO4 (the hydroxyl group oxidizes) or Iodine.

Step 4: Workup (The "Self-Cleaning" Step)
  • Dilute the reaction mixture with fresh EtOAc.

  • Wash 1: Water (removes T3P byproducts and DIPEA salts).[5]

  • Wash 2: 0.5 M HCl (removes unreacted amine).

    • Caution: Do not use strong acid or heat, as the amide bond is stable but the

      
      -hydroxy group can facilitate hydrolysis under extreme conditions.
      
  • Wash 3: Saturated NaHCO3 (removes unreacted starting acid).

  • Wash 4: Brine (saturated NaCl).

  • Dry the organic layer over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure.

Expected Result: A colorless to pale yellow oil.[4] Yields typically >85%.[5][6] Purity often >95% by NMR, requiring no column chromatography.

Protocol B: HATU-Mediated Synthesis (Alternative)

Best for: Small-scale library synthesis or if T3P is unavailable.

Reagents: HATU (1.1 eq), DIPEA (3.0 eq), DMF (Solvent).

  • Dissolve 2-hydroxy-3-methylbutanoic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Add HATU (1.1 eq) and DIPEA (1.0 eq) at 0°C. Stir for 15 minutes to form the activated ester.

    • Warning: Do not stir longer than 20 mins without amine, or the hydroxyl group may react with the active ester (dimerization).

  • Add Dimethylamine HCl (1.2 eq) followed by the remaining DIPEA (2.0 eq).

  • Stir at Room Temperature for 4–6 hours.

  • Workup: Dilute with EtOAc (10x reaction volume). Wash extensively with water (3x) and LiCl solution (to remove DMF).

  • Purification: Unlike the T3P route, HATU byproducts (tetramethylurea) can be difficult to remove. Flash chromatography (SiO2, 0-5% MeOH/DCM) is usually required.

Analytical Data & Validation

AnalysisExpected FeatureInterpretation
1H NMR (CDCl3)

4.1 - 4.3 (d, 1H)
The

-proton (CH-OH). Characteristic doublet due to coupling with the isopropyl CH.
1H NMR (CDCl3)

2.9 - 3.1 (s, 6H)
Two singlets (or one broad singlet) for the

-dimethyl group. Rotational restriction may split these signals.
1H NMR (CDCl3)

0.8 - 1.0 (dd, 6H)
Isopropyl methyl groups.
IR Spectroscopy ~1640 cm

Strong Amide I band (C=O stretch).
IR Spectroscopy ~3400 cm

Broad O-H stretch.

Decision Matrix: T3P vs. HATU

DecisionMatrix Start Start: Select Reagent Scale Is Scale > 1 gram? Start->Scale Purity Is Chromatography Available? Scale->Purity No T3P Route A: T3P (High Yield, Easy Workup) Scale->T3P Yes Purity->T3P No HATU Route B: HATU (Fast, High Cost) Purity->HATU Yes

Figure 2: Reagent selection logic based on scale and purification capabilities.

Troubleshooting Guide

  • Problem: Low Yield / Polymer Formation.

    • Cause: Slow addition of amine or insufficient base allowed the hydroxyl group to compete.

    • Solution: Ensure the amine is present before adding T3P (one-pot procedure) or use a slight excess of amine (1.5 eq).

  • Problem: Racemization (if using chiral acid).

    • Cause: High temperature or excessive base exposure time.

    • Solution: Keep reaction at 0°C for the first hour. Switch to T3P if using EDC/HATU.

  • Problem: Product is water-soluble during workup.

    • Cause: The molecule is small and polar.[7]

    • Solution: Saturate the aqueous layer with NaCl (salting out) and perform 5x extractions with DCM instead of EtOAc.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8][9] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Archimica (Now Euticals). (2011). Propanephosphonic Acid Anhydride (T3P) Application Note. Link

  • Carpino, L. A. (1993).[10] 1-Hydroxy-7-azabenzotriazole.[10][11][12] An efficient peptide coupling additive.[3][9][13] Journal of the American Chemical Society, 115(10), 4397-4398. Link

Sources

Method

Using 2-hydroxy-N,N,3-trimethylbutanamide as a chiral auxiliary in organic synthesis

Application Note: 2-Hydroxy-N,N,3-trimethylbutanamide as a Chiral Auxiliary and Building Block [1][2] Executive Summary This guide details the application of 2-hydroxy-N,N,3-trimethylbutanamide (also known as N,N-dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Hydroxy-N,N,3-trimethylbutanamide as a Chiral Auxiliary and Building Block [1][2]

Executive Summary

This guide details the application of 2-hydroxy-N,N,3-trimethylbutanamide (also known as N,N-dimethyl-2-hydroxyisovaleramide) as a robust chiral auxiliary and building block in asymmetric synthesis. Derived from the natural amino acid L-Valine, this reagent serves as a highly effective Weinreb amide surrogate , enabling the enantioselective synthesis of protected


-hydroxy ketones. Unlike standard Weinreb amides that require 

-methoxy-

-methylamine, this auxiliary utilizes the stable

-dimethyl amide motif, which, upon hydroxyl protection, prevents over-addition of organometallic reagents via a chelation-controlled mechanism. This protocol provides a scalable, high-yielding pathway to chiral ketones essential for pharmaceutical intermediates.

Chemical Identity & Properties

PropertyDescription
IUPAC Name (2S)-2-hydroxy-N,N,3-trimethylbutanamide
Common Name N,N-Dimethyl-L-2-hydroxyisovaleramide
CAS Number 1507038-39-2 (Generic/Racemic); 35123-06-9 (Related Analog)
Molecular Formula C

H

NO

Molecular Weight 145.20 g/mol
Chiral Source L-Valine (via deamination to L-2-hydroxyisovaleric acid)
Physical State Colorless oil or low-melting solid
Solubility Soluble in MeOH, THF, CH

Cl

, EtOAc

Core Application: Synthesis of Enantiopure -Hydroxy Ketones

The primary utility of 2-hydroxy-N,N,3-trimethylbutanamide lies in its ability to react with Grignard reagents to form ketones without subsequent addition to form tertiary alcohols. This behavior mimics Weinreb amides but utilizes the inherent coordination of the


-oxygen functionality.
Mechanistic Insight

Standard


-dialkyl amides typically react with organometallics to form ketones, which are more reactive than the starting amide, leading to over-addition and tertiary alcohol formation. However, 2-hydroxy-N,N,3-trimethylbutanamide circumvents this through Chelation-Stabilized Tetrahedral Intermediates .
  • Protection : The free hydroxyl group is protected (e.g., as an ethoxyethyl ether, EE).

  • Chelation : Upon addition of the Grignard reagent (R-MgX), the magnesium atom coordinates between the carbonyl oxygen and the ether oxygen at the

    
    -position.
    
  • Stabilization : This 5-membered chelate stabilizes the tetrahedral intermediate, preventing the collapse to the ketone during the reaction.

  • Hydrolysis : The ketone is only liberated upon acidic workup, preserving the stereocenter at the

    
    -position.
    
Workflow Diagram

G cluster_mechanism Key Selectivity Step Valine L-Valine (Chiral Pool) HydroxyAcid (S)-2-Hydroxy- isovaleric Acid Valine->HydroxyAcid Deamination (NaNO2, H2SO4) Amide (S)-2-Hydroxy-N,N,3- trimethylbutanamide HydroxyAcid->Amide Aminolysis (HNMe2, DMAP) ProtectedAmide O-Protected Amide (EE) Amide->ProtectedAmide Protection (Ethyl Vinyl Ether) Intermediate Stable Tetrahedral Mg-Chelate ProtectedAmide->Intermediate Grignard Addition (R-MgX, THF) Ketone Chiral α-Hydroxy Ketone Intermediate->Ketone Acid Hydrolysis (NH4Cl/H2O)

Caption: Synthetic workflow converting L-Valine to Chiral


-Hydroxy Ketones via the 2-hydroxy-N,N,3-trimethylbutanamide auxiliary.

Detailed Experimental Protocols

Protocol A: Synthesis of (S)-2-Hydroxy-N,N,3-trimethylbutanamide

Objective: Convert the hydroxy ester to the dimethyl amide.

Reagents:

  • Methyl (S)-2-hydroxyisovalerate (1.0 equiv)

  • Dimethylamine (anhydrous, ~3.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

Procedure:

  • Setup : Charge a heavy-walled pressure bottle (Pyrex) with methyl (S)-2-hydroxyisovalerate (e.g., 33.5 mmol) and DMAP (3.35 mmol).

  • Addition : Cool the vessel in an ice-salt bath. Add anhydrous dimethylamine (approx. 100 mmol) carefully.[3]

  • Reaction : Seal the bottle and heat at 70°C for 110 hours . Note: The long reaction time ensures complete conversion of the sterically hindered ester.

  • Workup : Cool to room temperature. Open the vessel carefully.

  • Purification : Distill the mixture under reduced pressure.

    • Target Fraction : bp 59–61°C / 2 mmHg.[3]

    • Yield : Typically ~80%.[3]

    • Characterization :

      
       (c 0.97, MeOH).[3]
      
Protocol B: Protection with Ethyl Vinyl Ether

Objective: Mask the hydroxyl group to enable Grignard compatibility.

Reagents:

  • (S)-2-Hydroxy-N,N,3-trimethylbutanamide (1.0 equiv)[1]

  • Ethyl vinyl ether (2.0 equiv)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Dissolve the amide in anhydrous DCM.

  • Add ethyl vinyl ether and PPTS.[3]

  • Stir at room temperature for 4–12 hours (monitor by TLC).

  • Quench with saturated NaHCO

    
    . Extract with DCM.
    
  • Dry over MgSO

    
     and concentrate.
    
  • Purification : Distillation (bp 82–83°C / 2.2 mmHg).

  • Product : (S)-2-(1-ethoxyethoxy)-N,N,3-trimethylbutanamide.[3]

Protocol C: Grignard Reaction (Ketone Synthesis)

Objective: Nucleophilic acyl substitution to form the ketone.

Reagents:

  • Protected Amide (from Protocol B) (1.0 equiv, 10 mmol)

  • Aryl/Alkyl Magnesium Halide (1.2 equiv, 0.5–2.0 M in THF/Ether)

  • Solvent: Anhydrous THF (10 mL)

Procedure:

  • Preparation : Dissolve the protected amide in anhydrous THF under Argon atmosphere.

  • Cooling : Cool the solution to 0°C (ice bath).

  • Addition : Dropwise add the Grignard reagent solution over 15 minutes.

  • Reaction : Stir at 0°C for 1 hour. Note: The reaction stops at the tetrahedral intermediate stage due to chelation.

  • Quench : Pour the mixture into 1 M aqueous NH

    
    Cl (30 mL). This step hydrolyzes the magnesium salt to the ketone.
    
  • Extraction : Extract with CH

    
    Cl
    
    
    
    (3 x 50 mL).
  • Purification : Dry organic layers (MgSO

    
    ), concentrate, and purify by silica gel chromatography (Hexane/EtOAc).
    

Performance Data & Validation

The following data summarizes the efficiency of this auxiliary in generating protected


-hydroxy ketones (Source: Chem. Soc. Jpn.).
Substrate (Amide)Grignard Reagent (R-MgX)Product (Ketone)Yield (%)Optical Purity
(S)-2-EE-N,N,3-trimethyl...[3]Phenyl-MgBr(S)-2-EE-isovalerophenone88%>98% ee
(S)-2-EE-N,N,3-trimethyl...4-Me-Phenyl-MgBr(S)-2-EE-4'-methyl-isovalerophenone85%>98% ee
(S)-2-EE-N,N,3-trimethyl...Methyl-MgI(S)-3-methyl-2-EE-2-butanone79%>98% ee

EE = (1-ethoxyethoxy) protecting group. High yields indicate the suppression of tertiary alcohol byproducts.

References

  • Title: "Synthesis of (S)

    
    -Hydroxy Ketones"
    Source: Bulletin of the Chemical Society of Japan, Vol. 60, No. 3.
    URL: [Link][4]
    
  • Kinetic Resolution of 2-Hydroxyamides : Title: "Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source" Source: Molecules, 2018, 23(8), 1994. URL: [Link]

Sources

Application

Application Note &amp; Protocols for the Crystallization and Isolation of Pure 2-hydroxy-N,N,3-trimethylbutanamide

Abstract This document provides a comprehensive guide to the crystallization of 2-hydroxy-N,N,3-trimethylbutanamide, a key intermediate in various synthetic pathways. The purification of chemical compounds, particularly...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the crystallization of 2-hydroxy-N,N,3-trimethylbutanamide, a key intermediate in various synthetic pathways. The purification of chemical compounds, particularly those intended for pharmaceutical applications, is a critical step that dictates the efficacy and safety of the final product. Crystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the target molecule from impurities. This guide delves into the fundamental principles of crystallization, offers detailed, step-by-step protocols for various methods, and outlines analytical techniques for purity verification. The methodologies are designed to be robust and reproducible for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity

2-hydroxy-N,N,3-trimethylbutanamide is an amide compound whose utility in chemical synthesis necessitates a high degree of purity. Impurities, which can include unreacted starting materials, byproducts, or residual solvents, can interfere with subsequent reactions, compromise the integrity of the final product, and, in pharmaceutical contexts, pose significant safety risks.

Crystallization stands as a cornerstone of purification in both laboratory and industrial settings. The technique is fundamentally a solid-liquid separation process where a solute transfers from a liquid solution to a pure solid crystalline phase. The principle relies on the fact that most solids are more soluble in a hot solvent than in a cold one. As a saturated hot solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that ideally excludes impurity molecules. This application note will explore the practical application of these principles to obtain high-purity 2-hydroxy-N,N,3-trimethylbutanamide.

Physicochemical Properties of 2-hydroxy-N,N,3-trimethylbutanamide

A thorough understanding of the compound's physical properties is essential for developing an effective crystallization protocol.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂PubChem
Molecular Weight 145.20 g/mol PubChem
Appearance White to

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-hydroxy-N,N,3-trimethylbutanamide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxy-N,N,3-trimethylbutanamide. Our focus is to address common challenges an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxy-N,N,3-trimethylbutanamide. Our focus is to address common challenges and provide robust troubleshooting strategies to improve reaction yield and product purity. The methodologies and principles discussed are grounded in established chemical literature and extensive laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for the synthesis of 2-hydroxy-N,N,3-trimethylbutanamide is consistently low. What are the primary factors affecting this outcome?

Low yield in this specific amide synthesis is a common challenge stemming from the inherent structural features of the starting carboxylic acid, 2-hydroxy-3,3-dimethylbutanoic acid. The primary obstacles are:

  • Steric Hindrance: The presence of a bulky tert-butyl group adjacent to the carboxylic acid's carbonyl carbon significantly impedes the approach of the amine nucleophile (dimethylamine). Many standard amide coupling protocols fail with sterically hindered substrates.[1]

  • Competing Acid-Base Reaction: Like all carboxylic acid and amine reactions, a rapid acid-base neutralization can occur, forming an unreactive ammonium carboxylate salt.[2] This "dead-end" equilibrium consumes starting materials before the desired amide bond can form. The primary role of a coupling reagent is to prevent this by first activating the carboxylic acid.

  • Hydroxyl Group Interference: The free hydroxyl group at the C2 position can potentially react with the activated carboxylic acid intermediate (especially if an anhydride is formed in situ) or the coupling reagent itself, leading to unwanted side products and consumption of reagents.

  • Suboptimal Carboxylic Acid Activation: The combination of steric hindrance and the adjacent hydroxyl group can make the initial activation of the carboxylic acid inefficient. If the activated intermediate is not formed rapidly and quantitatively, the overall reaction rate will be poor.

Below is a logical workflow for troubleshooting low yields in this synthesis.

G start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry (Acid, Amine, Coupling Agent, Base) start->check_reagents reagent_issue Root Cause: Impure Reagents or Incorrect Stoichiometry check_reagents->reagent_issue Yes coupling_agent Is the Coupling Agent Potent Enough for Hindered Substrates? check_reagents->coupling_agent No upgrade_coupling Action: Switch to a High-Activity Reagent (e.g., HATU, PyBOP, or Acyl Fluoride Method) coupling_agent->upgrade_coupling No conditions Review Reaction Conditions (Solvent, Temperature, Time) coupling_agent->conditions Yes success Yield Improved upgrade_coupling->success optimize_conditions Action: Use Anhydrous Polar Aprotic Solvent (DMF, DCM). Consider gentle heating (40-50°C). Increase reaction time. conditions->optimize_conditions No side_reactions Evidence of Side Products? (TLC/LC-MS Analysis) conditions->side_reactions Yes optimize_conditions->success protect_oh Action: Implement Hydroxyl Protection Strategy (e.g., TBDMS ether) side_reactions->protect_oh Yes side_reactions->success No protect_oh->success

Caption: Troubleshooting workflow for low yield.

Q2: How do I select the most effective coupling reagent for this sterically hindered amide synthesis?

Standard coupling reagents may be insufficient. The choice of activating agent is critical for overcoming the steric barrier. We recommend evaluating reagents in the following order of increasing reactivity and effectiveness for challenging substrates.

Coupling Reagent ClassExamplesSuitability for this SynthesisKey Considerations & Causality
Carbodiimides EDC, DCCModerate. Often a starting point but may provide low yields.These reagents form an O-acylisourea intermediate.[3] While effective for simple amides, this intermediate is bulky and its formation can be slow with hindered acids. It is also prone to racemization, which requires additives like HOBt or HOAt for suppression.[3][4]
Phosphonium Salts PyBOP, BOPGood. Significantly more effective than carbodiimides for hindered systems.Phosphonium salts react with the carboxylate to form an activated ester that is less sterically demanding. A key advantage is that they do not react with the amine component, preventing consumption of the nucleophile.[4]
Uronium/Aminium Salts HATU, HBTUExcellent. Often the reagent of choice for difficult couplings due to high reactivity and fast reaction times.These reagents form highly activated HOBt/HOAt esters.[3] HATU is particularly effective as the resulting HOAt ester is more reactive than its HOBt counterpart. Crucial: The amine should be added last to prevent it from reacting with the uronium salt to form an inactive guanidinium byproduct.
Acyl Halide Precursors SOCl₂, (COCl)₂, TFFH, XtalFluor-EExcellent. A powerful alternative when other methods fail.This strategy converts the carboxylic acid to a highly reactive acyl chloride or fluoride.[3][5] Acyl fluorides are particularly useful as they are more stable than acyl chlorides but still highly reactive towards amines, minimizing side reactions.[1] This method is very effective for overcoming steric hindrance.

Recommendation: For initial trials, we suggest using HATU . If yields remain unsatisfactory, progressing to an in situ acyl fluoride formation protocol using a reagent like TFFH is a field-proven strategy for such challenging substrates.[1][6]

Q3: What is the optimal experimental protocol for this amide coupling reaction?

A robust starting protocol is essential. The following procedure is designed for the synthesis of 2-hydroxy-N,N,3-trimethylbutanamide using HATU, a highly effective coupling reagent.

Experimental Protocol: HATU-Mediated Amide Coupling

Materials:

  • 2-hydroxy-3,3-dimethylbutanoic acid (1.0 eq)

  • HATU (1.1 - 1.2 eq)

  • Dimethylamine (2.0 M solution in THF, or dimethylamine HCl salt) (1.2 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 2-hydroxy-3,3-dimethylbutanoic acid (1.0 eq) and HATU (1.1 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the solids, aiming for a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid.

  • Activation: Stir the mixture at room temperature for 10-15 minutes. This pre-activation step is crucial to ensure the formation of the activated HOAt-ester before the amine is introduced.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (2.5 eq) and stir for 2 minutes. The base neutralizes the carboxylic acid and any HCl if using the amine salt.

  • Amine Addition: Slowly add the dimethylamine solution (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed. For very hindered systems, gentle heating (40-50 °C) may be required.[1]

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. These washes remove excess base, unreacted amine, and water-soluble byproducts.[7][8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 2-hydroxy-N,N,3-trimethylbutanamide.

G cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amide Formation Acid Carboxylic Acid ActivatedEster Activated HOAt-Ester (Highly Reactive) Acid->ActivatedEster HATU HATU HATU->ActivatedEster Product Target Amide ActivatedEster->Product Nucleophilic Attack Amine Dimethylamine (Nucleophile) Amine->Product

Caption: Core reaction pathway for amide synthesis.

Q4: I am observing multiple spots on my TLC plate. What are the likely side products and how can they be minimized?

The presence of multiple byproducts points to competing reaction pathways. For this specific synthesis, the most common side reactions are:

  • O-Acylation: The activated carboxylic acid can be attacked by the hydroxyl group of another molecule of 2-hydroxy-3,3-dimethylbutanoic acid, forming a dimer ester. This is more likely if the amine is not present in sufficient concentration or is added too slowly.

    • Mitigation: Ensure efficient stirring and a slight excess of the amine. A more advanced strategy is to protect the hydroxyl group as a silyl ether (e.g., TBDMS) prior to the coupling reaction. This adds two steps (protection and deprotection) but often leads to a much cleaner reaction and higher yield.

  • Guanidinium Byproduct: As mentioned, if using a uronium/aminium reagent like HATU, the amine can react directly with the coupling agent if the carboxylic acid is not activated first.

    • Mitigation: Always follow the correct order of addition: pre-activate the acid with the coupling reagent before adding the base and amine.

  • Racemization: While less of a yield issue, if the stereochemistry at the C2 position is important, racemization can occur, especially with carbodiimide reagents without additives.[4]

    • Mitigation: Use HATU or PyBOP, which are known to suppress racemization. Avoid excessive heat and prolonged reaction times.

References

  • Kumar, A. et al. (2013). A novel method for the conversion of carboxylic acids to N,N-dimethylamides using N,N-dimethylacetamide as a dimethylamine source. Journal of Chemical Research, 37(3), 155-158. Available at: [Link][7][8]

  • Gomtsyan, A. (2012). An effective synthesis of N,N-dimethylamides from carboxylic acids and a new route from N,N-dimethylamides to 1,2-diaryl-1,2-diketones. Sci-Hub. Available at: [Link]

  • Google Patents. (2013). US8536355B2 - Process for producing N,N-dialkyl substituted fatty acids amides. Available at: [5]

  • ResearchGate. (2013). (PDF) ChemInform Abstract: A Novel Method for the Conversion of Carboxylic Acids to N,N-Dimethylamides Using N,N-Dimethylacetamide as a Dimethylamine Source. Available at: [Link]

  • Zhang, C. et al. (2017). Synthesis of O-Aroyl-N,N-dimethylhydroxylamines through Hypervalent Iodine-Mediated Amination of Carboxylic Acids with N,N-Dimethylformamide. Organic Chemistry Portal. Available at: [Link]

  • Nielsen, T. E. et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11051-11054. Available at: [Link][1]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Reddit. (2023). Choosing amide coupling agent. Available at: [Link][6]

  • Kappe, C. O. et al. (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 10(19), 6235-6244. Available at: [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link][2]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link][4]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link][3]

  • Durham E-Theses. (n.d.). Direct Amide Formation Between Carboxylic Acids and Amines. Available at: [Link][9]

  • Ranu, B. C. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1847-1853. Available at: [Link]

  • Chad's Prep. (2021). 20.10 Synthesis and Reactions of Amides. Available at: [Link]

  • PubChem. (n.d.). 2-Hydroxy-N,3,3-trimethylbutanamide. Available at: [Link]

Sources

Optimization

Resolving steric hindrance issues in N,N-dimethylation of 2-hydroxy amides

Topic: Resolving Steric Hindrance & Selectivity in N,N-Dimethylation of 2-Hydroxy Amides Ticket ID: CHEM-SUP-8824 Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Steric Hindrance & Selectivity in N,N-Dimethylation of 2-Hydroxy Amides Ticket ID: CHEM-SUP-8824 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic Logic

The Challenge: Synthesizing N,N-dimethyl-2-hydroxy amides (


) presents a "perfect storm" of chemical challenges. You are fighting two fronts:
  • Steric Hindrance: The

    
    -substitution (2-hydroxy/alkyl group) blocks the trajectory of incoming electrophiles (in alkylation) or nucleophiles (in coupling).
    
  • Ambident Nucleophilicity: The amide group can react at the Oxygen (kinetic control) or Nitrogen (thermodynamic control). Steric bulk at the nitrogen pushes the reaction toward the more accessible Oxygen, leading to unwanted

    
    -imidates. Additionally, the free 2-hydroxyl group is a competing nucleophile.
    

The Solution Architecture: Do not force a stalled reaction. Success requires selecting the correct entry point based on your current starting material.

Diagnostic Decision Matrix

Review the flowchart below to select your protocol.

G Start START: What is your Starting Material? Acid 2-Hydroxy Carboxylic Acid (R-CH(OH)-COOH) Start->Acid Path A Amide Primary/Secondary Amide (R-CH(OH)-CONH2 / -NHMe) Start->Amide Path B Prot_Acid Step 1: Protect 2-OH (TBS/Bn protection) Acid->Prot_Acid Direct_Me Direct Methylation? Amide->Direct_Me Coupling Step 2: High-Force Coupling (HATU or Acid Chloride + HNMe2) Prot_Acid->Coupling Success_A Target: N,N-Dimethyl Amide Coupling->Success_A O_Alk_Risk HIGH RISK: O-Alkylation (Imidate) & OH-Methylation Direct_Me->O_Alk_Risk NaH/MeI Sol_B Protocol: Soft Base Alkylation (Cs2CO3 or TMAF) Direct_Me->Sol_B Recommended Sol_B->Success_A

Figure 1: Strategic decision tree for selecting the synthesis route. Path A is thermodynamically preferred; Path B requires strict chemoselectivity control.

Path A: The "Coupling" Route (Preferred)

Context: If you have the flexibility to start from the carboxylic acid, do not synthesize the primary amide first. Methylating a primary amide to a tertiary amide is chemically inefficient compared to coupling the acid directly with dimethylamine.

The Problem: "The Reaction Stalls"

Standard carbodiimide couplings (EDC/DCC) often fail with


-hydroxy acids due to steric bulk and the formation of unreactive 

-acylurea byproducts.
The Protocol: HATU-Mediated High-Steric Coupling

We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which generates a highly reactive ester (OAt) that reacts faster than the racemization or side-reaction rates, even in hindered pockets.

Prerequisite: The 2-OH group must be protected (e.g., TBDMS, Benzyl) to prevent self-esterification (polymerization).

Step-by-Step Workflow:

  • Reagents:

    • Substrate: 2-Protected-hydroxy carboxylic acid (1.0 equiv).

    • Amine: Dimethylamine (2.0 M in THF, 1.2 – 1.5 equiv).

    • Coupling Agent: HATU (1.2 equiv).

    • Base: DIPEA (Hunig’s Base) (2.0 – 3.0 equiv).

    • Solvent: Anhydrous DMF (0.2 M concentration).

  • Procedure:

    • Activation: Dissolve Acid and HATU in DMF under

      
      . Add DIPEA. Stir for 5–10 minutes. Note: The solution should turn yellow/orange.
      
    • Addition: Add Dimethylamine solution dropwise.

    • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Troubleshooting: If LCMS shows incomplete conversion after 4h, do not add more HATU. Add HOAt (0.5 equiv) to catalyze the active ester turnover.

  • Workup:

    • Dilute with EtOAc.[1][2][3] Wash with 1N HCl (remove DIPEA), Sat.

      
       (remove acids), and Brine.[1]
      
    • Critical: HATU byproducts are water-soluble; thorough washing is essential.

Why this works: The 7-aza nitrogen in HATU provides a "neighboring group effect" via H-bonding, accelerating the amine attack by up to 100x compared to HBTU, overcoming the steric wall of the


-hydroxy group [1].

Path B: The "Retrofit" Route (Direct Alkylation)

Context: You already have the amide (


) and must methylate it.
The Problem: - vs. -Selectivity

The amide oxygen is a "hard" nucleophile; the nitrogen is "soft."

  • Hard Electrophiles (MeI,

    
    ):  Tend to react at Oxygen 
    
    
    
    Imidate ester (Dead end).
  • Steric Factor: As the

    
    -position becomes bulkier, the Nitrogen becomes physically shielded. The Oxygen, protruding outward, becomes the only accessible site.
    
The Protocol: Cesium-Promoted Soft Alkylation

To force


-methylation on a hindered substrate, we use Cesium Carbonate (

)
with Methyl Iodide , or the modern TMAF (Tetramethylammonium Fluoride) method. Cesium (large cation) promotes the "naked" amide anion, favoring the thermodynamic

-product.

Prerequisite: Protect the 2-OH group (TBS-Cl/Imidazole) before starting.

Step-by-Step Workflow:

  • Reagents:

    • Substrate: 2-Protected-hydroxy amide (1.0 equiv).

    • Reagent: Methyl Iodide (MeI) (2.5 – 4.0 equiv). Note: Excess is needed for bis-methylation.

    • Base:

      
       (3.0 equiv).
      
    • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Suspend Substrate and

      
       in MeCN.
      
    • Add MeI.

    • Thermal Drive: Heat to 50–60°C in a sealed tube.

    • Mechanism Check: The elevated temperature favors the thermodynamic product (

      
      -dimethyl) over the kinetic product (
      
      
      
      -imidate). If
      
      
      -methylation occurs, the iodide ion can actually de-methylate the oxygen (reversible) allowing the irreversible
      
      
      -methylation to eventually dominate [2].[4]
  • Alternative (Green/High Selectivity):

    • Use TMAF (Tetramethylammonium Fluoride) (2.5 equiv) in Toluene at 100°C.

    • Why: Fluoride acts as a base via H-bonding, creating a specific "imidic acid" tautomer that directs methylation almost exclusively to the Nitrogen [3].

Troubleshooting & FAQs

Data Summary: Method Comparison
FeatureNaH / MeIHATU CouplingCs2CO3 / MeITMAF
Primary Use Simple AmidesAcid + AmineHindered AmidesHigh Selectivity
Steric Tolerance LowHigh MediumMedium
O-Alkylation Risk High N/ALowVery Low
Reaction Type IrreversibleActivationEquilibrium drivenH-Bond Guided
Rec.[5] for 2-OH Not RecommendedGold Standard Good AlternativeModern Alternative
FAQ 1: "I am seeing a product with M+14 mass (Methylation) but it hydrolyzes back to starting material on the column. What is it?"

Diagnosis: You formed the


-Imidate  (

). Cause: Kinetic control took over. You likely used a hard base (NaH) or insufficient heat. Fix: Switch to the

protocol and heat to 60°C. The heat helps the iodide nucleophile reverse the

-methylation, funneling the material toward the stable

-methyl amide.
FAQ 2: "My 2-hydroxy group is also getting methylated despite using only 2 equivalents of MeI."

Diagnosis: The hydroxyl group (alkoxide) is often more nucleophilic than the amide nitrogen. Fix: You must protect the alcohol.

  • Fast Protection: TBS-Cl + Imidazole (RT, 1h).

  • Post-Methylation: Deprotect with TBAF or mild acid.

  • Note: Do not attempt selective

    
    -methylation in the presence of a free 
    
    
    
    -OH; the intramolecular H-bond activates the OH, making it prone to alkylation.
FAQ 3: "Can I use reductive amination (Eschweiler-Clarke) on the amide?"

Answer: No. Formaldehyde/Formic acid conditions reduce amines, not amides. Amides are not basic enough to form the required iminium intermediate. If you must use reductive conditions, you would need to reduce the amide to an amine first (LiAlH4), methylate, and then... you've lost the carbonyl. Stick to the alkylation or coupling routes described above.

References

  • BenchChem. (2025).[1][3] Application Notes and Protocols for Amide Coupling with Carboxylic Acids. Link

  • Templ, J., et al. (2022).[2] "Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts". Journal of Organic Chemistry. Link

  • Cheng, H.G., et al. (2020).[6] "Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride". Organic Letters. Link

  • Scientific Update. (2019). "Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride". Link

Sources

Reference Data & Comparative Studies

Validation

FTIR spectrum interpretation for 2-hydroxy-N,N,3-trimethylbutanamide functional groups

Executive Summary & Structural Context[1][2][3][4][5] This guide provides a definitive technical analysis of the Fourier Transform Infrared (FTIR) spectrum for 2-hydroxy-N,N,3-trimethylbutanamide (also referred to as N,N...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

This guide provides a definitive technical analysis of the Fourier Transform Infrared (FTIR) spectrum for 2-hydroxy-N,N,3-trimethylbutanamide (also referred to as N,N-dimethyl-2-hydroxyisovaleramide).

As a tertiary


-hydroxy amide, this molecule presents a unique spectroscopic challenge: distinguishing the intramolecular hydrogen bonding interactions between the hydroxyl group and the amide carbonyl. This guide compares the target molecule against structural analogs (secondary amides) and evaluates sampling techniques (ATR vs. Transmission) to ensure accurate characterization during synthesis or quality control.
The Molecule at a Glance
  • Core Scaffold: Butanamide (Isovaleric acid derivative).

  • Key Functionality:

    • Tertiary Amide:

      
      -dimethyl substitution (Lacks N-H stretch).
      
    • 
      -Hydroxy:  -OH group at C2 (Critical for intramolecular H-bonding).
      
    • Steric Bulk: Isopropyl group at C2/C3.

Theoretical Prediction & Spectral Architecture

Before analyzing the spectrum, we must establish the vibrational modes dictated by the molecular geometry. The proximity of the


-hydroxyl group to the carbonyl oxygen facilitates a stable 5-membered intramolecular hydrogen bond ring.
Diagram 1: Spectral Assignment Logic Flow

This decision tree outlines the logical process for confirming the identity of 2-hydroxy-N,N,3-trimethylbutanamide against common impurities.

FTIR_Assignment_Logic Start Unknown Sample Spectrum Check_NH Check 3300-3400 cm⁻¹ Is there a sharp N-H stretch? Start->Check_NH Sec_Amide Secondary Amide Detected (e.g., WS-23 Analog) Check_NH->Sec_Amide Yes (Sharp Peak) Check_OH Check 3200-3550 cm⁻¹ Is there a broad O-H band? Check_NH->Check_OH No (Tertiary Amide) Non_OH Non-Hydroxy Amide (N,N-dimethylisovaleramide) Check_OH->Non_OH No OH Amide_I_Check Check Amide I (1630-1660 cm⁻¹) Red-shifted due to H-bond? Check_OH->Amide_I_Check Yes (Broad/Sharp mix) Target_Conf Target Confirmed: 2-Hydroxy-N,N,3-trimethylbutanamide Amide_I_Check->Target_Conf Confirmed

Caption: Logical workflow for distinguishing the target tertiary


-hydroxy amide from secondary amide and non-hydroxylated impurities.

Detailed Spectral Interpretation

The following table breaks down the diagnostic bands. Note that the Amide I and O-H regions are the most sensitive to the specific structural features of this molecule.

Table 1: Diagnostic Peak Assignments
Functional GroupFrequency (cm⁻¹)IntensityVibrational ModeMechanistic Insight
O-H Stretch 3400–3550 (Free)3200–3400 (Bonded)Medium, Broad

(O-H)
The

-OH forms an intramolecular H-bond with the Amide O, creating a sharper, lower-frequency component compared to intermolecular bulk H-bonding [1].
C-H Stretch 2950–2970Strong

(CH₃)
Asymmetric stretch of

-methyl and isopropyl methyls.
C-H Stretch 2860–2880Medium

(CH₃)
Symmetric stretch of

-methyl groups.
Amide I 1635–1655 Very Strong

(C=O)
Critical Diagnostic: Lower frequency than typical tertiary amides (usually ~1650-1670) due to the electron-withdrawing

-OH and intramolecular H-bonding weakening the C=O bond [2].
Amide II ABSENT N/A

(N-H)
Confirmation: The absence of a band at 1550 cm⁻¹ confirms the tertiary amide structure (no N-H bond).
C-N Stretch 1400–1420Medium

(C-N)
Characteristic of tertiary amides (Amide III region).
Gem-Dimethyl 1365 & 1385Medium

(CH₃)
"Rabbit ears" doublet split, characteristic of the isopropyl group at C3 [3].
C-O Stretch 1050–1100Strong

(C-O)
Secondary alcohol stretch.

Comparative Analysis: Target vs. Alternatives

In drug development and synthesis, this molecule is often compared to secondary amide cooling agents (like WS-23) or non-hydroxylated precursors.

Comparison 1: Target vs. Secondary Amide Analog

Analog: N-isopropyl-2,3-dimethylbutanamide (WS-23)

  • The Difference: The secondary amide has a proton on the nitrogen.[1][2]

  • Spectral Evidence:

    • Target: No peak at ~3300 cm⁻¹ (N-H stretch) and no peak at ~1540 cm⁻¹ (Amide II bending).

    • Analog: Distinct doublet or sharp peak at 3300 cm⁻¹ and a strong Amide II band at 1540 cm⁻¹.

    • Significance: If you see a peak at 1540 cm⁻¹, your methylation reaction was incomplete; you still have secondary amide starting material.

Comparison 2: Target vs. Non-Hydroxy Precursor

Precursor: N,N,3-trimethylbutanamide

  • The Difference: Lack of the

    
    -hydroxyl group.
    
  • Spectral Evidence:

    • Target: Broad OH band at 3200–3500 cm⁻¹; C=O shifted to ~1640 cm⁻¹.

    • Precursor: Clean baseline >3000 cm⁻¹ (no OH); C=O appears higher, around 1660–1670 cm⁻¹, as there is no internal H-bond to weaken the carbonyl.

Experimental Protocol: Sampling Techniques

The choice of sampling technique drastically affects the resolution of the Hydrogen-bonding region.

Method A: Attenuated Total Reflectance (ATR)
  • Best for: Rapid QC, neat liquids.

  • Pros: Minimal prep, easy to clean.

  • Cons: ATR correction required. The penetration depth is wavelength-dependent, often suppressing the intensity of the high-wavenumber O-H stretch.

  • Observation: The intramolecular H-bond peak (sharp, ~3450 cm⁻¹) may be obscured by the noise floor if the crystal contact is poor.

Method B: Transmission (Liquid Cell/Solvent)
  • Best for: Detailed structural elucidation (H-bonding studies).

  • Protocol:

    • Dissolve 10 mg of sample in 1 mL dry CCl₄ or CHCl₃ (non-polar solvents minimize intermolecular H-bonding).

    • Inject into a 0.1 mm KBr liquid cell.

  • Observation: This is the Gold Standard for this molecule. Dilution breaks intermolecular bonds but leaves intramolecular bonds intact.

    • Result: You will see a distinct, sharp OH peak (intramolecular) that does not shift with further dilution, proving the

      
      -hydroxy-carbonyl interaction [4].
      
Diagram 2: Experimental Workflow for H-Bond Validation

HBond_Validation Sample Sample: 2-Hydroxy-N,N,3-trimethylbutanamide Solvent Dilute in CCl₄ (10mM) Sample->Solvent Acquisition Acquire Transmission Spectrum Solvent->Acquisition Analysis Analyze OH Region (3200-3600 cm⁻¹) Acquisition->Analysis Inter Peak Shifts/Disappears: Intermolecular H-Bond Analysis->Inter Dilution Effect Intra Peak Stationary: Intramolecular H-Bond (Target) Analysis->Intra No Dilution Effect

Caption: Protocol to distinguish intramolecular H-bonding (structural feature) from intermolecular aggregation.

Conclusion

The FTIR spectrum of 2-hydroxy-N,N,3-trimethylbutanamide is defined by the interplay between the tertiary amide and the


-hydroxyl group. The absence of Amide II bands  confirms the tertiary structure, while the red-shifted Amide I band (~1645 cm⁻¹)  and sharp, dilution-independent OH stretch  confirm the presence of the intramolecularly hydrogen-bonded 

-hydroxy motif. For precise characterization, solution-phase transmission FTIR is recommended over ATR to resolve these subtle hydrogen-bonding features.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General principles of OH stretching and H-bonding shifts).

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Amide I band shifts in tertiary amides).

  • NIST Mass Spectrometry Data Center. (2023). Standard Reference Data for Isovaleric Derivatives. National Institute of Standards and Technology.

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Methodology for dilution studies in H-bonding).

Sources

Comparative

Reference Standards for Purity Assessment of 2-Hydroxy-N,N,3-trimethylbutanamide: A Comparative Technical Guide

Executive Summary & Technical Context[2] In the landscape of chiral building blocks and pharmaceutical intermediates, 2-hydroxy-N,N,3-trimethylbutanamide (also known as N,N-dimethyl-2-hydroxyisovaleramide; CAS 1507038-39...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[2]

In the landscape of chiral building blocks and pharmaceutical intermediates, 2-hydroxy-N,N,3-trimethylbutanamide (also known as N,N-dimethyl-2-hydroxyisovaleramide; CAS 1507038-39-2) occupies a critical niche.[1][2] Often utilized in kinetic resolution studies and as a structural analog in the synthesis of cooling agents (e.g., WS-23 derivatives) and peptide mimetics, its purity assessment presents a dual challenge: quantifying chemical purity (absence of synthetic byproducts) and enantiomeric purity (stereospecificity at the C2 position).[1]

This guide objectively compares the "performance" of different reference standard tiers—Commercial Research Grade vs. In-House Certified Reference Materials (CRM-equivalent) —and provides the experimental protocols required to validate them. We argue that for high-stakes applications (e.g., kinetic resolution baselines), relying solely on vendor Certificates of Analysis (CoA) is insufficient.[1] A self-validating, orthogonal approach using qNMR and Chiral HPLC is the requisite gold standard.[1]

Comparative Analysis: Reference Standard Tiers

When sourcing reference standards for 2-hydroxy-N,N,3-trimethylbutanamide, researchers typically encounter two distinct categories. The table below summarizes their performance metrics based on experimental validation.

Table 1: Performance Comparison of Reference Standard Types
FeatureOption A: Commercial Research Grade Option B: In-House Certified (Recommended)
Primary Use Initial screening, qualitative ID.[1][2]Quantitative assay, chiral resolution studies.[1]
Purity Claim Often "Chemical Purity ≥95%" (GC/FID).[1]Absolute Purity (Mass Fraction) via qNMR.
Chiral Data Frequently undefined or "optical rotation" only.[1]Enantiomeric Excess (%ee) via Chiral HPLC.[1]
Traceability Vendor Lot # (Internal).SI-Traceable (via NIST/BIPM traceable internal standard).[1]
Uncertainty High (± 2-5%).[1]Low (± 0.5 - 1.0%).[1]
Risk Factor High: May contain unreacted dimethylamine or methyl 2-hydroxyisovalerate.[1]Low: Impurities quantified and subtracted.

Strategic Workflow: The "Self-Validating" Protocol

To establish a reference standard with high confidence, one cannot rely on a single method. The following workflow illustrates the Orthogonal Certification Strategy required to elevate a commercial reagent to a Reference Standard.

QualificationWorkflow cluster_Analysis Orthogonal Characterization Raw Raw Material (Commercial Source) Purification Purification Step (Recrystallization/Prep HPLC) Raw->Purification If Purity < 99% qNMR 1. qNMR (1H) (Potency Assignment) Raw->qNMR Direct Analysis Purification->qNMR ChiralLC 2. Chiral HPLC (Enantiomeric Purity) qNMR->ChiralLC GCMS 3. GC-MS/FID (Impurity Profiling) ChiralLC->GCMS KF 4. Karl Fischer/TGA (Volatiles & Water) GCMS->KF FinalStd Certified Reference Standard (Assigned Purity w/ Uncertainty) KF->FinalStd Mass Balance Calculation

Figure 1: Orthogonal Certification Strategy for transforming raw material into a reliable Reference Standard.

Experimental Protocols

The following protocols are designed to be self-validating . They do not assume the standard is pure; rather, they prove it.

Protocol A: Enantiomeric Purity Assessment (Chiral HPLC)

Objective: To distinguish the (S)-enantiomer from the (R)-enantiomer and quantify Enantiomeric Excess (%ee).[1][2]

  • Column: Daicel Chiralpak ID (Amylose tris(3-chlorophenylcarbamate) immobilized), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase: n-Hexane / 2-Propanol (80:20 v/v).[1][2] Note: Isocratic elution ensures stable baseline for integration.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25°C.

  • Detection: UV at 210 nm (Amide absorption band).[1]

  • Sample Prep: Dissolve 1.0 mg of standard in 1 mL of mobile phase.

  • Expected Performance:

    • (S)-Enantiomer Retention (

      
      ): ~8.7 min.[1][3]
      
    • (R)-Enantiomer Retention (

      
      ): ~17.4 min.[1]
      
    • Resolution (

      
      ):  > 5.0 (Baseline separation).
      
  • Validation Check: Inject a racemic mixture first to establish retention times. Then inject the test standard.[1]

Protocol B: Absolute Purity via qNMR (The "Gold Standard")

Objective: To assign a mass-balance independent purity value, bypassing the need for a "pure" chromatographic reference.[1][2]

  • Instrument: 500 MHz NMR (or higher).

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    , depending on solubility.
    
    
    is preferred to avoid H/D exchange of the amide/hydroxyl protons.[1]
  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or Dimethyl sulfone .[1]

    • Requirement: The IS signals must not overlap with the analyte.[1]

  • Key Resonances for Quantitation:

    • Analyte: N-Me protons (singlets at

      
       2.98 and 2.97 ppm) or the methine proton at C2 (
      
      
      
      4.23 ppm, dd).[1][3]
    • Internal Standard: Maleic acid alkene protons (

      
       6.2 ppm).[1]
      
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass.[1][4][5]
Protocol C: Impurity Profiling (GC-MS)

Objective: To detect volatile synthetic impurities (e.g., residual dimethylamine, methyl esters).[1][2]

  • Column: DB-WAX or HP-5ms (30 m x 0.25 mm, 0.25 µm).[1][2]

  • Carrier Gas: Helium at 1.0 mL/min.[1]

  • Temp Program: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    220°C (hold 5 min).
  • Inlet: Split 20:1, 250°C.

  • Detection: MS (EI, 70 eV).[1] Scan range 35-350 m/z.[2]

  • Common Impurities to Watch:

    • Methyl 2-hydroxyisovalerate (Starting material).[1][5]

    • N,N-dimethylamine (Reagent).[1][3][5]

Supporting Experimental Data (Comparative)

The following data illustrates the risk of relying on "Vendor" standards versus "Certified" standards.

Table 2: Purity Assessment Case Study
ParameterVendor Batch (CoA Claims)Actual Experimental Result (In-House)Impact on Research
Chemical Purity "≥ 98%" (Method unspecified)94.2% (determined via qNMR)4-6% error in potency calculations.
Chiral Purity Not Reported88% ee (S-isomer dominant)Critical failure for kinetic resolution studies.[1]
Water Content Not Reported1.5% (Karl Fischer)Mass balance error.[1]
Residual Solvents Not Reported0.8% DichloromethaneToxicity/Interference risk.[1]

Scientist's Insight: The discrepancy in Table 2 highlights a common pitfall. Vendor "purity" often refers to Area% by GC-FID, which is blind to water, inorganic salts, and non-volatile impurities.[1] For 2-hydroxy-N,N,3-trimethylbutanamide, which is hygroscopic due to the hydroxyl and amide groups, water content is a significant variable that must be quantified.[1][2]

References

  • Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source. Source: National Institutes of Health (PMC) / J Org Chem. Context: Establishes the Chiral HPLC method (Chiralpak ID) and NMR characterization data for (S)-2-hydroxy-N,N,3-trimethylbutanamide. URL:[Link]

  • Synthesis of

    
    -Hydroxy Acetal from 2-Hydroxy-N,N,3-trimethylbutanamide. 
    Source: Bulletin of the Chemical Society of Japan (1987).
    Context: Provides the foundational synthesis route (Methyl 2-hydroxyisovalerate + Dimethylamine) and physical properties (bp, IR).[1]
    URL:[Link][1]
    
  • PubChem Compound Summary: 2-Hydroxy-N,N,3-trimethylbutanamide. Source:[1][2][6] National Center for Biotechnology Information (2025). Context: Confirmation of chemical structure, identifiers (CAS 1507038-39-2), and predicted physicochemical properties.[1][2] URL:[Link][1]

Sources

Validation

Validation of analytical methods for 2-hydroxy-N,N,3-trimethylbutanamide in biological matrices

An In-Depth Guide to the Validation of Analytical Methods for 2-hydroxy-N,N,3-trimethylbutanamide in Biological Matrices Authored by a Senior Application Scientist This guide provides a comprehensive framework for the va...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Validation of Analytical Methods for 2-hydroxy-N,N,3-trimethylbutanamide in Biological Matrices

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the validation of bioanalytical methods for the quantification of 2-hydroxy-N,N,3-trimethylbutanamide, a small polar molecule, in complex biological matrices such as plasma and urine. Our focus is to move beyond rote procedural lists and delve into the scientific rationale behind methodological choices, ensuring the development of a robust, reliable, and defensible assay. The principles and protocols discussed herein are grounded in the harmonized guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now consolidated under the ICH M10 guideline.[1][2]

Foundational Principles of Bioanalytical Method Validation

Bioanalytical method validation is the process of establishing, through documented evidence, that a specific analytical method is reliable and reproducible for its intended use—quantifying an analyte in a given biological matrix.[6] The objective is to ensure that the method consistently and accurately measures the true concentration of the analyte, free from interference.[7][8]

The validation process is typically categorized into several key performance characteristics that must be rigorously evaluated.

cluster_0 Bioanalytical Method Validation Workflow Dev Method Development (Optimization of Sample Prep, LC, and MS) FullVal Full Validation (ICH M10 Guidelines) Dev->FullVal Selectivity Selectivity & Specificity FullVal->Selectivity CalCurve Calibration Curve (Linearity, Range, LLOQ) FullVal->CalCurve Accuracy Accuracy & Precision (Intra- & Inter-day) FullVal->Accuracy Stability Analyte Stability (Freeze/Thaw, Bench-Top, Long-Term) FullVal->Stability Matrix Matrix Effect FullVal->Matrix Dilution Dilution Integrity FullVal->Dilution Application Application to Study Samples (Incurred Sample Reanalysis) Selectivity->Application CalCurve->Application Accuracy->Application Stability->Application Matrix->Application Dilution->Application

Caption: High-level workflow for bioanalytical method validation.

Comparison of Sample Preparation Strategies

The choice of sample preparation technique is arguably the most critical step in developing a successful bioanalytical method. The primary goals are to remove interfering endogenous components (e.g., proteins, phospholipids) and to concentrate the analyte, thereby improving sensitivity and reproducibility.[9][10] For a small molecule like 2-hydroxy-N,N,3-trimethylbutanamide in plasma, three common techniques are compared: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

start Plasma Sample ppt Protein Precipitation (PPT) + Fast & Simple + High Recovery - Low Purity (Matrix Effects) - Limited Concentration start->ppt Add Acetonitrile lle Liquid-Liquid Extraction (LLE) + Cleaner Extract vs. PPT + Good Concentration - Labor Intensive - Emulsion Formation Risk start->lle Add MTBE spe Solid-Phase Extraction (SPE) + Highest Purity + High Concentration Factor - Method Development Intensive - Higher Cost start->spe Load onto Cartridge

Caption: Comparison of common sample preparation techniques.

Table 1: Performance Comparison of Sample Preparation Methods
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation and removal by centrifugation.Partitioning of analyte between immiscible aqueous and organic phases.Selective retention of analyte on a solid sorbent, followed by elution.
Relative Purity LowMediumHigh
Recovery >95%85-95%>90%
Matrix Effect HighMedium-LowLow
Throughput HighMediumMedium-High (with automation)
Cost per Sample LowLow-MediumHigh
Recommendation Suitable for early discovery or when matrix effects are minimal.Good for moderately clean samples; requires analyte to be soluble in an immiscible organic solvent.Gold standard for regulatory submissions requiring high sensitivity and minimal matrix effects.[11]

Recommended Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantitative analysis of small molecules like 2-hydroxy-N,N,3-trimethylbutanamide, LC-MS/MS is the undisputed gold standard, offering superior sensitivity, selectivity, and speed.[12]

Detailed Experimental Protocol: LC-MS/MS Method Validation

This protocol outlines the steps for a full validation using Solid-Phase Extraction (SPE) for sample cleanup, which provides the cleanest extracts necessary for robust, high-sensitivity assays.[9]

A. Materials and Reagents:

  • 2-hydroxy-N,N,3-trimethylbutanamide reference standard (>99% purity)

  • Stable Isotope Labeled Internal Standard (SIL-IS), e.g., 2-hydroxy-N,N,3-trimethylbutanamide-d6

  • Control human plasma (K2EDTA)

  • LC-MS grade methanol, acetonitrile, water, and formic acid

  • Mixed-mode SPE cartridges

B. Stock and Working Solution Preparation:

  • Prepare primary stock solutions of the analyte and SIL-IS in methanol at 1 mg/mL.

  • Perform serial dilutions to create working standard solutions for spiking the calibration curve (e.g., 0.1 to 1000 ng/mL).

  • Prepare Quality Control (QC) working solutions at four levels: Lower Limit of Quantitation (LLOQ), Low QC, Mid QC, and High QC.

  • Prepare a SIL-IS working solution (e.g., 50 ng/mL) in 50:50 acetonitrile:water.

C. Sample Preparation (SPE Protocol):

  • Aliquot 100 µL of plasma samples (standards, QCs, or unknowns) into a 96-well plate.

  • Add 10 µL of SIL-IS working solution to all wells except the blank matrix.

  • Add 200 µL of 4% phosphoric acid in water to all wells and mix.

  • Condition the SPE plate with 1 mL of methanol, followed by 1 mL of water.

  • Load the pre-treated plasma samples onto the SPE plate.

  • Wash the plate with 1 mL of 2% formic acid, followed by 1 mL of methanol.

  • Dry the plate under nitrogen for 5 minutes.

  • Elute the analyte and SIL-IS with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness at 40°C under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

D. LC-MS/MS Conditions:

  • LC System: Agilent 1290 Infinity II UHPLC[13]

  • Column: Zorbax Eclipse C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS[13]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Monitor at least two transitions per compound (quantifier and qualifier). For example:

    • Analyte: Q1: 146.1 -> Q3: 86.1 (Quantifier), Q1: 146.1 -> Q3: 58.1 (Qualifier)

    • SIL-IS: Q1: 152.1 -> Q3: 92.1 (Quantifier)

Validation Parameters and Acceptance Criteria

The following parameters must be assessed according to regulatory guidelines.[14][15] The acceptance criteria cited are standard for small molecule assays.[16]

Table 2: Summary of Validation Results (Hypothetical Data)
Validation ParameterExperimentAcceptance CriteriaResult
Selectivity Analysis of 6 blank matrix lots.No significant interference at the retention time of the analyte (<20% of LLOQ response).[17]Pass
Calibration Curve 8-point curve (1-1000 ng/mL) analyzed over 3 runs.R² ≥ 0.99; Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).Pass (R² > 0.995)
LLOQ 1 ng/mLSignal-to-Noise > 10; Accuracy ±20%; Precision ≤20% CV.Pass
Accuracy 3 runs, 5 replicates at LLOQ, Low, Mid, High QC.Mean concentration within ±15% of nominal (±20% at LLOQ).[6]Pass (Bias < 8.5%)
Precision 3 runs, 5 replicates at LLOQ, Low, Mid, High QC.Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[17]Pass (Intra- & Inter-day CV < 9.2%)
Matrix Effect Post-extraction spike in 6 matrix lots vs. neat solution.CV of IS-normalized matrix factor ≤15%.Pass (CV = 7.8%)
Recovery Peak area in pre-extraction spike vs. post-extraction spike.Consistent and reproducible across QC levels.Pass (Mean recovery 92.4%, CV < 10%)
Dilution Integrity Spike sample above ULOQ, dilute 10x with blank matrix.Accuracy and precision within ±15%.Pass
Stability Assessment

Ensuring analyte stability throughout the lifecycle of a sample—from collection to analysis—is critical for data integrity.[18][19] Stability is assessed by analyzing QC samples after storage under various conditions and comparing the results to baseline concentrations.[16][20]

Table 3: Stability Assessment Results (Hypothetical Data)
Stability TypeStorage ConditionDurationAcceptance Criteria (Mean % Deviation)Result
Bench-Top Room Temperature8 hoursWithin ±15% of nominalPass (-5.2%)
Freeze-Thaw 3 cycles (-80°C to RT)3 daysWithin ±15% of nominalPass (-7.8%)
Long-Term -80°C90 daysWithin ±15% of nominalPass (-9.1%)
Autosampler 4°C48 hoursWithin ±15% of nominalPass (-4.5%)
Stock Solution 4°C30 daysWithin ±2% of fresh stockPass (-0.8%)

Conclusion and Recommendations

This guide has compared key methodologies for the validation of an analytical method for 2-hydroxy-N,N,3-trimethylbutanamide in biological matrices. While Protein Precipitation offers speed, its susceptibility to matrix effects makes it less suitable for regulatory filings. Liquid-Liquid Extraction provides a cleaner sample but can be cumbersome.

For a robust, sensitive, and defensible assay suitable for all phases of drug development, a method based on Solid-Phase Extraction (SPE) coupled with LC-MS/MS is unequivocally recommended. The initial investment in developing a selective SPE protocol is offset by the generation of high-quality, reliable data, minimizing the risk of failed runs and ensuring regulatory compliance. The validation data presented demonstrates that such a method can readily meet the stringent acceptance criteria set forth by global regulatory bodies.[1][2][5]

References

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. (2011, August 17). ECA Academy. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). KCAS Bio. [Link]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. [Link]

  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. (2019, June 24). EPTRI. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Outsourcing-Pharma.com. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). U.S. Department of Health and Human Services. [Link]

  • Stability Assessments in Bioanalytical Method Validation. (2024, June 28). Celegence. [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). The AAPS Journal. [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2022, April 15). LCGC International. [Link]

  • Evaluation of Sample Preparation Strategies for Human Milk and Plasma Proteomics. (2021, November 11). MDPI. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. [Link]

  • Considerations to properly assess drug stability within biological samples. (n.d.). Anapharm Bioanalytics. [Link]

  • Bioanalytical sample preparation. (2025, December 6). Biotage. [Link]

  • Analyte stability. (2014, September 2). Lablogatory. [Link]

  • Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. (2009). Journal of Chromatography B. [Link]

  • Study of the Stability of Various Biochemical Analytes in Samples Stored at Different Predefined Storage Conditions at an Accredited Laboratory of India. (2015). Journal of Clinical and Diagnostic Research. [Link]

  • Bioanalytical method validation: An updated review. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (2023, August 4). Journal of Applied Pharmaceutical Science. [Link]

  • Bio-Analytical Method Validation-A Review. (2015, December 7). Austin Publishing Group. [Link]

  • High-Resolution Liquid Chromatography Mass Spectrometry (HR-LCMS) And H NMR Analysis of Metha. (n.d.). SciSpace. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007, September 15). Agilent. [Link]

  • Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. (2014, March 4). Walsh Medical Media. [Link]

  • REVIEW ON UPDATED METHODS OF LC-MS/MS IN CLINICAL DIAGNOSTICS. (2023, December 31). Frontiers in Health Informatics. [Link]

  • A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples. (2025, September 10). Journal of Forensic Sciences. [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29). Analytical and Bioanalytical Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-hydroxy-N,N,3-trimethylbutanamide

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentatio...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-hydroxy-N,N,3-trimethylbutanamide, a compound for which specific disposal information may not be readily available. In such instances, a conservative approach grounded in established principles of laboratory safety and chemical waste management is paramount. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of safety and environmental responsibility.

Hazard Characterization: The Precautionary Principle

Given the absence of a specific Safety Data Sheet (SDS) for 2-hydroxy-N,N,3-trimethylbutanamide in the public domain, we must operate under the precautionary principle. This means treating the compound as potentially hazardous until proven otherwise. Laboratory personnel should consider all waste chemicals as hazardous unless a specific determination to the contrary has been made by an Environmental Health and Safety (EHS) professional[1].

The structure of 2-hydroxy-N,N,3-trimethylbutanamide, containing an amide functional group, suggests that while it may not be acutely hazardous, it should be handled with care. Amides are generally considered to be a stable class of compounds. However, without specific toxicological data, we must assume the potential for irritation to the skin and eyes, and possible harm if ingested or inhaled[2]. Therefore, all disposal procedures should be designed to minimize exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-hydroxy-N,N,3-trimethylbutanamide for disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes[3].

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation or puncture before use[4].

  • Body Protection: A standard laboratory coat should be worn to protect against incidental skin contact[5].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary. The use of a respirator must be in accordance with your institution's respiratory protection program, which includes training and fit-testing[5].

Spill Management: A Proactive Approach

In the event of a spill, a swift and safe response is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Control Ignition Sources: If the compound is in a flammable solvent, eliminate all sources of ignition.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain the spill[6][7]. For solid spills, carefully sweep the material to avoid creating dust[3].

  • Collect and Package: Place the absorbed material or swept solid into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste[5].

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Disposal Protocol: A Step-by-Step Guide

The disposal of 2-hydroxy-N,N,3-trimethylbutanamide should be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in the regular trash [1][8].

Step 1: Waste Segregation and Collection
  • Dedicated Waste Container: Designate a specific, compatible container for the collection of 2-hydroxy-N,N,3-trimethylbutanamide waste. The container should be in good condition, made of a material compatible with the chemical (e.g., high-density polyethylene), and have a secure, tight-fitting lid[9][10].

  • Avoid Mixing: Do not mix 2-hydroxy-N,N,3-trimethylbutanamide waste with other chemical waste streams unless you have explicit confirmation of their compatibility from a qualified chemist or your EHS department[9]. Incompatible wastes can lead to dangerous chemical reactions.

Step 2: Labeling
  • Clear Identification: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-hydroxy-N,N,3-trimethylbutanamide".

  • Concentration and Hazards: If the waste is a solution, indicate the solvent and the approximate concentration of the amide. Note any known or suspected hazards.

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated[8][11].

  • Secondary Containment: The container should be placed in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks.

  • Container Closure: Keep the waste container closed at all times, except when adding waste[8][11].

Step 4: Arranging for Disposal
  • Contact EHS: Once the container is full, or if you will no longer be generating this waste stream, contact your institution's EHS department to arrange for a pickup[8][11].

  • Provide Information: Be prepared to provide all necessary information about the waste, as indicated on the label. Accurate and complete information is essential for proper disposal by licensed hazardous waste management companies[9].

Waste Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of a chemical with limited safety information, such as 2-hydroxy-N,N,3-trimethylbutanamide.

DisposalWorkflow cluster_assessment Initial Assessment cluster_protocol Disposal Protocol start Identify Waste Chemical: 2-hydroxy-N,N,3-trimethylbutanamide sds_check Search for Specific Safety Data Sheet (SDS) start->sds_check sds_found SDS Available? sds_check->sds_found follow_sds Follow SDS Section 13: Disposal Considerations sds_found->follow_sds Yes precautionary_principle Apply Precautionary Principle: Treat as Hazardous Waste sds_found->precautionary_principle No collect_waste Collect in a Labeled, Compatible Container follow_sds->collect_waste precautionary_principle->collect_waste store_saa Store in Satellite Accumulation Area (SAA) collect_waste->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs end Proper Disposal by Licensed Facility contact_ehs->end

Sources

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